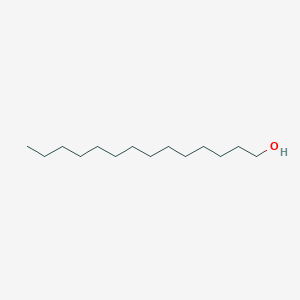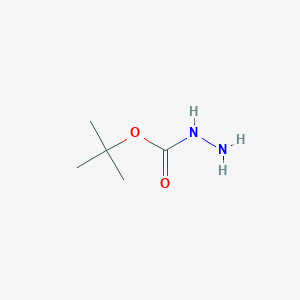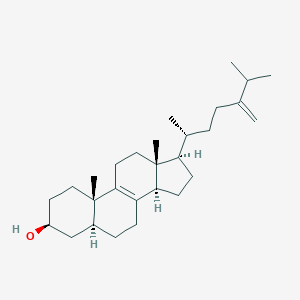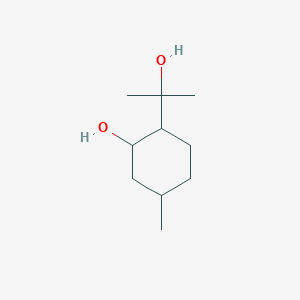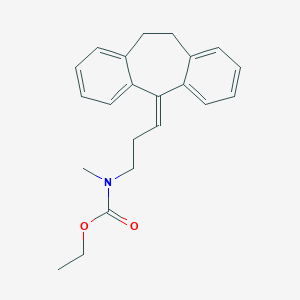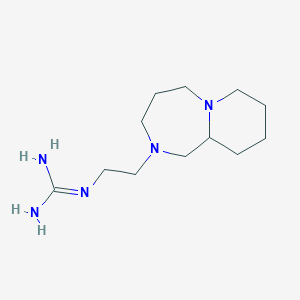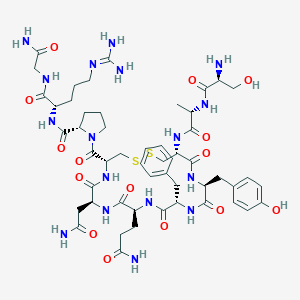
Argipressin, ser-ala-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, ser-ala-, also known as vasopressin, is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin, ser-ala- is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
Argipressin, ser-ala-, acts on specific receptors in the body, including the Argipressin, ser-ala- V1a and V2 receptors. Its primary mechanism of action is to increase water reabsorption in the kidneys, which helps to regulate water balance and blood pressure.
Biochemische Und Physiologische Effekte
Argipressin, ser-ala-, has a wide range of biochemical and physiological effects in the body. It regulates water balance and blood pressure, stimulates the release of cortisol from the adrenal glands, and affects the function of the cardiovascular and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
Argipressin, ser-ala-, has several advantages for use in lab experiments. It is easy to synthesize and has a well-defined mechanism of action. However, it also has limitations, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions in the study of argipressin, ser-ala-. One area of research is the development of new drugs that target the Argipressin, ser-ala- system to treat conditions such as hypertension and heart failure. Another area of research is the study of argipressin, ser-ala- in relation to social behavior and mental health, including studies of autism, anxiety, and depression. Additionally, there is ongoing research into the role of argipressin, ser-ala- in regulating immune function and inflammation, which may have implications for the treatment of autoimmune diseases and other conditions.
In conclusion, argipressin, ser-ala-, is a hormone with a wide range of physiological effects in the body. Its use in scientific research has led to a better understanding of its mechanism of action and its potential applications in the treatment of various conditions. Ongoing research into the role of argipressin, ser-ala- in regulating social behavior, mental health, immune function, and inflammation is likely to lead to new insights and potential therapeutic interventions.
Synthesemethoden
Argipressin, ser-ala-, is synthesized by the hypothalamus in response to changes in the body's water balance and blood pressure. The synthesis of argipressin, ser-ala-, involves several enzymatic steps, including the cleavage of a precursor molecule called pro-arginine Argipressin, ser-ala- (proAVP) into argipressin, ser-ala-.
Wissenschaftliche Forschungsanwendungen
Argipressin, ser-ala-, is widely used in scientific research to study its role in regulating water balance, blood pressure, and other physiological processes. It is also used in studies of the brain and behavior, including studies of social behavior, memory, and learning.
Eigenschaften
CAS-Nummer |
115699-80-4 |
|---|---|
Produktname |
Argipressin, ser-ala- |
Molekularformel |
C52H75N17O15S2 |
Molekulargewicht |
1242.4 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N17O15S2/c1-26(61-43(76)30(53)23-70)42(75)67-36-24-85-86-25-37(51(84)69-18-6-10-38(69)50(83)63-31(9-5-17-59-52(57)58)44(77)60-22-41(56)74)68-48(81)35(21-40(55)73)66-45(78)32(15-16-39(54)72)62-46(79)33(19-27-7-3-2-4-8-27)64-47(80)34(65-49(36)82)20-28-11-13-29(71)14-12-28/h2-4,7-8,11-14,26,30-38,70-71H,5-6,9-10,15-25,53H2,1H3,(H2,54,72)(H2,55,73)(H2,56,74)(H,60,77)(H,61,76)(H,62,79)(H,63,83)(H,64,80)(H,65,82)(H,66,78)(H,67,75)(H,68,81)(H4,57,58,59)/t26-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
ORJCJGOLDFBQMQ-GGELCMKGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
Andere CAS-Nummern |
115699-80-4 |
Sequenz |
SACYFQNCPRG |
Synonyme |
arginine vasopressin, Ser-Ala- argipressin, Ser-Ala- argipressin, seryl-alanine- Ser-Ala-argipressin Ser-Ala-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



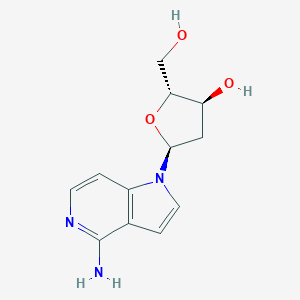
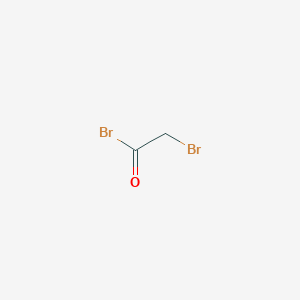
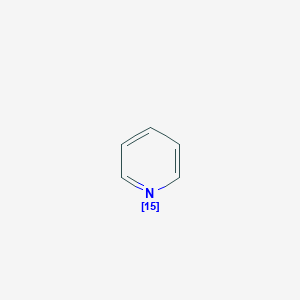
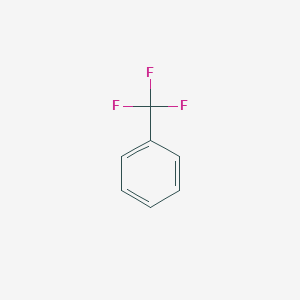
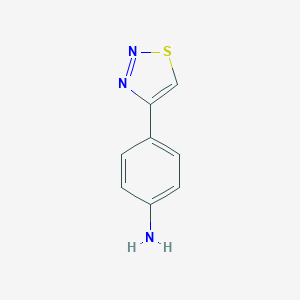
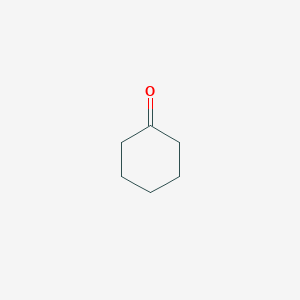
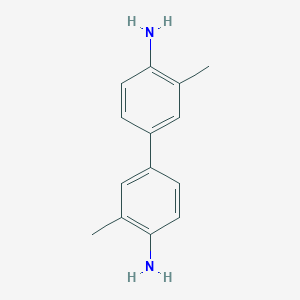
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
